![molecular formula C23H22FN5 B12928393 6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine CAS No. 625080-71-9](/img/structure/B12928393.png)
6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Naphthalen-1-ylmethyl Group: This step may involve a nucleophilic substitution reaction.
Introduction of the Piperazin-1-yl Group: This can be achieved through a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the quinazoline core or the naphthalen-1-ylmethyl group.
Substitution: The compound can undergo various substitution reactions, especially at the fluoro and piperazine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Naphthalen-1-ylmethyl Derivatives: Compounds with the naphthalen-1-ylmethyl group attached to different cores.
Piperazine Derivatives: Compounds with the piperazine ring but different core structures.
Uniqueness
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
625080-71-9 |
|---|---|
Formule moléculaire |
C23H22FN5 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-fluoro-N-(naphthalen-1-ylmethyl)-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H22FN5/c24-20-12-19-21(13-22(20)29-10-8-25-9-11-29)27-15-28-23(19)26-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,12-13,15,25H,8-11,14H2,(H,26,27,28) |
Clé InChI |
KIBHFAJGIJGSFO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC5=CC=CC=C54)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


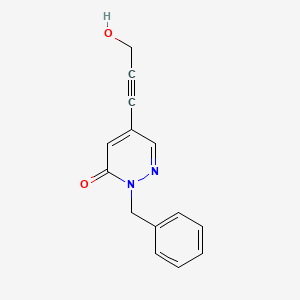
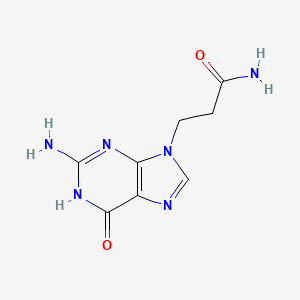
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)


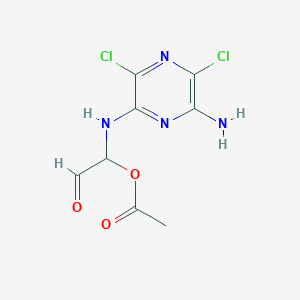
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)

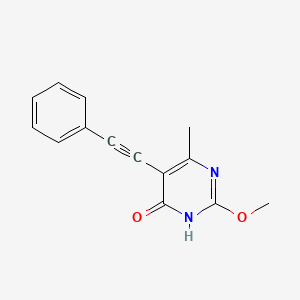
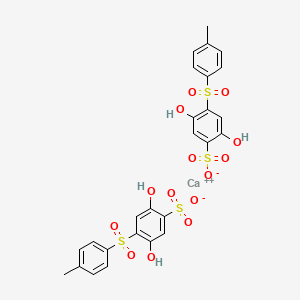
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
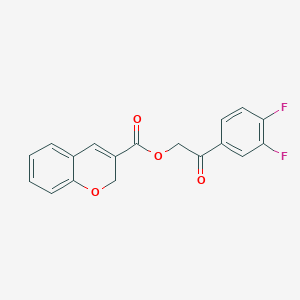
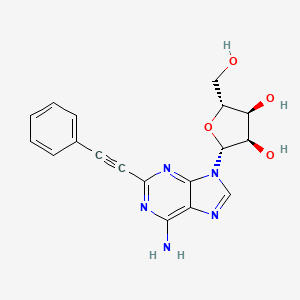
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
